Antiproliferative Potency in MCF‑7 Breast Cancer Cells: Benzyloxy vs. Other 3‑Alkoxymethyl Piperidine Derivatives
In a comparative profiling study, Ethyl 4-(3-((benzyloxy)methyl)piperidin-1-yl)-4-oxobutanoate exhibited an IC50 of 5.0 µM against the MCF‑7 breast adenocarcinoma line, whereas structurally similar compounds bearing methoxymethyl or ethoxymethyl groups at the 3‑position of the piperidine ring showed reduced antiproliferative activity (exact comparator IC50 values not reported in the same publicly accessible dataset) . The benzyloxy substituent is proposed to enhance hydrophobic interactions with the colchicine‑binding site of tubulin or related targets, although direct target‑engagement data remain to be published.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 5.0 µM (MCF‑7) |
| Comparator Or Baseline | Ethyl 4-(3-(methoxymethyl)piperidin-1-yl)-4-oxobutanoate; Ethyl 4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoate (exact IC50 values not available in the same dataset) |
| Quantified Difference | Target compound IC50 = 5.0 µM; comparator data absent for direct fold‑change calculation |
| Conditions | MCF‑7 human breast cancer cell line; 48–72 h exposure; MTT or SRB viability assay (specific protocol not detailed in the source) |
Why This Matters
The MCF‑7 IC50 value provides a quantitative benchmark for researchers evaluating this compound as a starting point for anticancer SAR campaigns; the lack of published comparator data underscores the need to empirically verify superiority claims against in‑house analogs.
